What is 3-(2-ChloropyriMidin-4-yl)-1-methylindole?
What is 3-(2-ChloropyriMidin-4-yl)-1-methylindole?
An In-Depth Technical Guide to 3-(2-Chloropyrimidin-4-yl)-1-methylindole: Synthesis, Properties, and Application in Targeted Cancer Therapy
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern medicinal chemistry, the strategic design and synthesis of heterocyclic compounds are paramount to the development of novel therapeutic agents. Among these, 3-(2-Chloropyrimidin-4-yl)-1-methylindole stands out as a pivotal intermediate, primarily recognized for its crucial role in the synthesis of Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[1][2] This guide provides an in-depth technical overview of 3-(2-Chloropyrimidin-4-yl)-1-methylindole, covering its chemical and physical properties, detailed synthesis methodologies with mechanistic insights, and its significant application in the field of oncology. The narrative is tailored for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale.
Compound Profile and Physicochemical Properties
3-(2-Chloropyrimidin-4-yl)-1-methylindole is a heterocyclic organic compound featuring a 1-methylindole moiety attached to a 2-chloropyrimidine ring at the 4-position.[3] This unique structural arrangement of an electron-rich indole system and an electron-deficient, reactive chloropyrimidine ring underpins its utility as a versatile building block in pharmaceutical synthesis.[4][5]
Table 1: Physicochemical Properties of 3-(2-Chloropyrimidin-4-yl)-1-methylindole
| Property | Value | Source(s) |
| CAS Number | 1032452-86-0 | [3][] |
| Molecular Formula | C₁₃H₁₀ClN₃ | [3][] |
| Molecular Weight | 243.69 g/mol | [3][] |
| IUPAC Name | 3-(2-chloropyrimidin-4-yl)-1-methylindole | [] |
| Appearance | Light yellow to white solid powder | [1][7] |
| Solubility | Soluble in organic solvents like DMSO and acetonitrile | [3] |
| Melting Point | ~201°C (with decomposition) | [4] |
| Storage | 2-8°C, in a refrigerator | [8][9] |
Synthesis of 3-(2-Chloropyrimidin-4-yl)-1-methylindole: A Mechanistic Approach
The most prevalent and industrially significant method for the synthesis of this compound is the Friedel-Crafts-type arylation of 1-methylindole with 2,4-dichloropyrimidine. This reaction leverages the nucleophilic character of the indole ring and the electrophilic nature of the pyrimidine ring, activated by a Lewis acid catalyst.
The Underlying Chemistry: Friedel-Crafts Reaction
The Friedel-Crafts reaction is a cornerstone of organic synthesis, enabling the attachment of substituents to aromatic rings.[8] In this specific synthesis, the reaction proceeds via an electrophilic aromatic substitution mechanism.[10]
Causality in Experimental Design:
-
Choice of Reactants: 1-methylindole is used as the nucleophile. The methylation at the N1 position prevents side reactions at the nitrogen and directs the substitution to the electron-rich C3 position. 2,4-dichloropyrimidine serves as the electrophile precursor. The two chlorine atoms withdraw electron density, making the pyrimidine ring susceptible to nucleophilic attack, but a Lewis acid is required to facilitate the reaction with the indole.
-
Role of the Lewis Acid Catalyst: A strong Lewis acid, such as ferric chloride (FeCl₃) or aluminum trichloride (AlCl₃), is essential.[4][11] The Lewis acid coordinates to one of the nitrogen atoms of the pyrimidine ring, which significantly increases the electrophilicity of the pyrimidine carbon atoms, thereby activating the substrate for attack by the weakly nucleophilic indole ring.[1][12] This activation is critical for the reaction to proceed at a reasonable rate and yield.
Visualizing the Synthesis Workflow
Caption: Workflow for the synthesis of 3-(2-Chloropyrimidin-4-yl)-1-methylindole.
Step-by-Step Experimental Protocol
This protocol is a synthesis of methodologies reported in the literature, designed to be a self-validating system through in-process controls.[11][13]
-
Reaction Setup: In a clean, dry, three-necked flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add 40g of 2,4-dichloropyrimidine and 200mL of 1,2-dimethoxyethane (DME). Stir the mixture until the solid is completely dissolved.
-
Catalyst Addition: Cool the reaction mixture to 10-15°C using an ice bath. To this cooled solution, add 45g of anhydrous ferric chloride (FeCl₃) in portions, ensuring the temperature does not exceed 35°C. Stir for 15 minutes after each addition. Rationale: Portion-wise addition and temperature control are crucial to manage the exothermic nature of the Lewis acid complex formation and prevent unwanted side reactions.
-
Addition of 1-Methylindole: Slowly add 52.8g of 1-methylindole to the reaction mixture dropwise. Rationale: Slow addition maintains control over the reaction rate and temperature.
-
Reaction Progression: After the addition is complete, slowly heat the mixture to 50°C and maintain this temperature overnight with continuous stirring.
-
In-Process Control: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to 5-10°C. Slowly add a mixture of 300mL of methanol and water (1:2 v/v) dropwise. A viscous solid will precipitate.
-
Purification: Filter the precipitated solid and wash the filter cake twice with methanol. Dry the solid under reduced pressure at 50°C to obtain the final product. An 85% yield is typically expected.[11][13]
Application in Targeted Cancer Therapy: The Osimertinib Connection
The primary and most significant application of 3-(2-Chloropyrimidin-4-yl)-1-methylindole is as a key starting material in the multi-step synthesis of Osimertinib (AZD9291).[1][2][14][15]
Osimertinib: A Third-Generation EGFR Inhibitor
Osimertinib is a highly selective, irreversible inhibitor of EGFR tyrosine kinase.[][11] It is specifically designed to target both the sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation in the EGFR gene, which are prevalent in non-small cell lung cancer (NSCLC).[][9] By sparing wild-type EGFR, Osimertinib exhibits a more favorable side-effect profile compared to earlier-generation EGFR inhibitors.[16]
The EGFR Signaling Pathway and Mechanism of Action of Osimertinib
The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[11] In many cancers, mutations in EGFR lead to its constitutive activation, driving uncontrolled cell growth through downstream pathways like RAS/RAF/MEK/ERK and PI3K/AKT/mTOR.[11]
Osimertinib exerts its therapeutic effect by covalently binding to a cysteine residue (Cys797) in the ATP-binding site of the EGFR kinase domain. This irreversible binding blocks the downstream signaling cascades, leading to the inhibition of cancer cell proliferation and induction of apoptosis.[3]
Visualizing the EGFR Signaling Pathway and Osimertinib's Point of Intervention
Caption: Simplified EGFR signaling pathway and the inhibitory action of Osimertinib.
Structure-Activity Relationship and Future Perspectives
The structure of 3-(2-Chloropyrimidin-4-yl)-1-methylindole is intrinsically linked to its function as a precursor to potent kinase inhibitors. The 2-chloro substituent on the pyrimidine ring serves as a reactive handle for subsequent nucleophilic substitution reactions, which are crucial for building the final complex structure of Osimertinib. The 1-methylindole moiety contributes to the overall binding affinity of the final drug molecule within the kinase domain.
While its primary role is as an intermediate, the presence of both indole and pyrimidine scaffolds—common in many bioactive molecules—suggests that derivatives of 3-(2-Chloropyrimidin-4-yl)-1-methylindole could be explored for other therapeutic applications.[5] Research into novel derivatives may yield compounds with unique pharmacological profiles, potentially targeting other kinases or biological pathways.[17]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-(2-Chloropyrimidin-4-yl)-1-methylindole is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[][18] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood.
Conclusion
3-(2-Chloropyrimidin-4-yl)-1-methylindole is more than just a chemical intermediate; it is a testament to the power of rational drug design and the enabling role of synthetic chemistry. Its well-defined synthesis, rooted in the principles of the Friedel-Crafts reaction, provides a reliable and scalable route to a critical component of a life-saving anti-cancer therapeutic. A thorough understanding of its properties, synthesis, and the biological context of its application is essential for professionals in the field of drug discovery and development. As research continues, the core structure of this compound may serve as a scaffold for the next generation of targeted therapies.
References
-
EvitaChem. (n.d.). Buy 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole (EVT-1687702). Retrieved from EvitaChem.[3]
-
ChemicalBook. (n.d.). 3-(2-chloropyriMidin-4-yl)-1-Methylindole synthesis. Retrieved from ChemicalBook.[11]
-
BLDpharm. (n.d.). 1032452-86-0|3-(2-Chloropyrimidin-4-yl)-1-methyl-1H-indole. Retrieved from BLDpharm.[16]
-
PubChem. (n.d.). 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole. Retrieved from PubChem.[]
-
ChemicalBook. (2025). 3-(2-chloropyriMidin-4-yl)-1-Methylindole | 1032452-86-0. Retrieved from ChemicalBook.[13]
-
ECHEMI. (n.d.). 1032452-86-0, 3-(2-chloropyrimidin-4-yl)-1-methylindole Formula. Retrieved from ECHEMI.[4]
-
ChemScene. (n.d.). 3-(2-ChloropyriMidin-4-yl)-1-methylindole. Retrieved from ChemScene.
-
Pharmaffiliates. (n.d.). 3-(2-Chloropyrimidin-4-yl)-1-methyl-1H-indole. Retrieved from Pharmaffiliates.[8]
-
Sigma-Aldrich. (n.d.). 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole | 1032452-86-0. Retrieved from Sigma-Aldrich.[9]
-
Exploring 3-(2-Chloropyrimidin-4-yl)-1-Methylindole: A Key Osimertinib Intermediate. (n.d.). Retrieved from a reliable chemical supplier's blog or technical article.[1]
-
Guidechem. (n.d.). How to Prepare 3-(2-ChloropyriMidin-4-yl)-1H-indole?. Retrieved from Guidechem.[5]
-
Google Patents. (n.d.). CN106674203A - Preparation method of 3-(2-chloro-pyrimidine-4-yl)-1-methylindole. Retrieved from Google Patents.[12]
-
Home Sunshine Pharma. (n.d.). 3-(2-chloropyrimidin-4-yl)-1-methylindole CAS 1032452-86-0. Retrieved from Home Sunshine Pharma.[7]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Chemical Backbone: Understanding 3-(2-Chloropyrimidin-4-yl)-1-Methylindole in Pharmaceutical Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD.[2]
-
MedChemExpress. (n.d.). 3-(2-ChloropyriMidin-4-yl)-1-methylindole | Drug Intermediate. Retrieved from MedChemExpress.[19]
-
Echemi. (n.d.). 3-(2-chloropyrimidin-4-yl)-1-methylindole Safety Data Sheets. Retrieved from Echemi.[18]
-
Benchchem. (2025). An In-depth Technical Guide to the Mechanism of Action of Osimertinib on EGFR Signaling Pathways. Retrieved from Benchchem.[11]
-
ResearchGate. (n.d.). Osimertinib inhibits the level of p-EGFR and downstream signaling.... Retrieved from ResearchGate.[3]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from BYJU'S.[8]
-
ACS Publications. (n.d.). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Retrieved from Organic Letters.[13]
-
Pharmaffiliates. (n.d.). 3-(2-Chloropyrimidin-4-yl)-1-methyl-1H-indole. Retrieved from Pharmaffiliates.[14]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Chemical Backbone: Understanding 3-(2-Chloropyrimidin-4-yl)-1-Methylindole in Pharmaceutical Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD.[15]
-
PubMed Central. (n.d.). Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. Retrieved from PubMed Central.[17]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole | C13H10ClN3 | CID 59743595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buy 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole (EVT-1687702) | 1032452-86-0 [evitachem.com]
- 5. innospk.com [innospk.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. byjus.com [byjus.com]
- 9. Osimertinib in untreated epidermal growth factor receptor (EGFR)-mutated advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pharmaffiliates.com [pharmaffiliates.com]
- 15. nbinno.com [nbinno.com]
- 16. researchgate.net [researchgate.net]
- 17. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
